N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a heterocyclic compound featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a 3,5-dimethyl-1,2-oxazol-4-yl group. Its synthesis likely involves coupling the benzodioxin-6-amine precursor with activated 3,5-dimethyloxazole acetic acid derivatives, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-12(10(2)21-17-9)8-15(18)16-11-3-4-13-14(7-11)20-6-5-19-13/h3-4,7H,5-6,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFDGQMOFAZRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving nitriles and aldehydes or ketones.
Coupling Reaction: The final step involves coupling the benzodioxin and oxazole rings through an acetamide linkage. This can be done using reagents like acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces to modulate cellular responses.
Signal Transduction: Affecting intracellular signaling pathways to alter gene expression or protein activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on molecular features, biological activity, and synthetic pathways.
Benzodioxin Derivatives with Acetamide Substituents
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (): Structure: Simplifies the target compound by replacing the 3,5-dimethyloxazole group with a methyl group. Properties: Reported as a colorless oil with NMR data (δ 7.08 ppm for NH, δ 2.11 ppm for CH₃). No bioactivity data provided, but serves as a synthetic intermediate for more complex derivatives .
- 3-(5-{[(1R,2S)-2-[(2,2-Difluoropropanoyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propyl]oxy}-1H-indazol-1-yl)-N-[(3R)-tetrahydrofuran-3-yl]benzamide (): Structure: Incorporates a benzodioxin moiety within a larger, multi-ring system. Properties: Patent-protected for synthesis but lacks disclosed bioactivity. The benzodioxin group likely enhances metabolic stability compared to non-aromatic analogs .
Oxazolyl Acetamide Derivatives
- N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (): Structure: Replaces the benzodioxin ring with a cyclopenta-thiazole system while retaining the 3,5-dimethyloxazole-acetamide group. Properties: Molecular weight = 277.34 g/mol (C₁₃H₁₅N₃O₂S). No bioactivity reported, but the thiazole ring may confer distinct electronic properties versus the benzodioxin .
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide (): Structure: Substitutes the oxazole with a thienopyrimidine ring. Properties: Molecular weight = 391.46 g/mol (C₂₃H₂₅N₃O₃).
Anti-Diabetic Benzodioxin-Sulfonamide Acetamides ()
A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for α-glucosidase inhibition:
- Structure : Combines benzodioxin with sulfonamide-acetamide linkages.
- Activity : Compounds 7i and 7k showed moderate inhibition (IC₅₀ = 86.31 ± 0.11 μM and 81.12 ± 0.13 μM, respectively), though less potent than acarbose (IC₅₀ = 37.38 ± 0.12 μM). The sulfonamide group enhances solubility but may reduce membrane permeability compared to the oxazole-containing target compound .
Structural and Functional Comparison Table
Key Research Findings and Trends
- Benzodioxin Role : The benzodioxin ring enhances aromatic stacking and metabolic stability in analogs, as seen in anti-diabetic and antihepatotoxic compounds (e.g., ).
- Oxazole vs. Sulfonamide : Oxazole-containing derivatives (e.g., target compound) may exhibit better lipophilicity for membrane penetration, while sulfonamide analogs () improve aqueous solubility but require structural optimization for potency.
- Synthetic Flexibility : The acetamide bridge allows modular substitution, enabling rapid diversification of benzodioxin-based pharmacophores .
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a benzodioxine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound features a benzodioxine ring system and an oxazole moiety, which are significant for its biological activity.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 234.25 g/mol |
| LogP | 2.4217 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 85.198 Ų |
This compound exhibits several biological activities:
- Anti-inflammatory Activity : Research indicates that compounds with similar structures inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This suggests potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies have shown that benzodioxine derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
- Neuroprotective Effects : There is evidence suggesting that related compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound through various assays:
- Cell Viability Assays : In vitro studies using cancer cell lines demonstrated a dose-dependent decrease in cell viability upon treatment with the compound.
- Enzyme Inhibition Assays : The compound has shown inhibitory effects on COX enzymes, which are crucial in the inflammatory response.
Case Studies
- Study on COX Inhibition : A study published in ACS Omega reported that similar benzodioxine derivatives exhibited significant inhibition of COX-II activity, leading to reduced prostaglandin synthesis and inflammation .
- Antitumor Activity Assessment : In a recent clinical trial involving various benzodioxine derivatives, several compounds demonstrated promising antitumor activity against breast cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions starting with a benzodioxin-6-amine derivative. Key steps include sulfonylation or acylation of the amine group, followed by coupling with a substituted oxazole moiety. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via IR spectroscopy and -NMR to confirm functional group transformations. Final purification employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for verifying the structural integrity of this compound?
- Methodology :
- -NMR : Confirms proton environments, e.g., aromatic protons of the benzodioxin ring (δ 6.7–7.1 ppm) and methyl groups of the oxazole (δ 2.1–2.4 ppm).
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm) and sulfonamide (S=O, ~1150–1250 cm) stretches.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) .
Q. What preliminary biological screening assays are used to assess its pharmacological potential?
- Methodology : Initial screens focus on enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) using UV-Vis spectrophotometry. For example:
- α-Glucosidase Assay : Compound solutions are incubated with enzyme and substrate (e.g., p-nitrophenyl glucoside), and activity is measured via absorbance at 400 nm. IC values are calculated using dose-response curves .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in sulfonylation reactions.
- Catalysts : Use of LiH or NaH as activators for efficient coupling of acetamide intermediates.
- Temperature Control : Reflux under inert atmosphere (N) minimizes side reactions.
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
Q. What strategies resolve contradictions in reported IC values for enzyme inhibition across studies?
- Methodology :
- Standardized Assay Protocols : Ensure consistent substrate concentrations, pH (e.g., 6.8 for α-glucosidase), and incubation times.
- Enzyme Source Comparison : Test activity using enzymes from different suppliers to identify batch variability.
- Data Normalization : Use reference inhibitors (e.g., acarbose) as internal controls to calibrate results .
Q. How can X-ray crystallography elucidate the compound’s binding mode with biological targets?
- Methodology :
- Crystallization : Co-crystallize the compound with target enzymes (e.g., α-glucosidase) using vapor diffusion methods.
- Data Collection : Use synchrotron radiation for high-resolution datasets.
- Refinement : Employ SHELXL for structure refinement, analyzing hydrogen bonding (e.g., benzodioxin-oxygen interactions with active-site residues) and hydrophobic contacts (methyl-oxazole groups) .
Q. What computational approaches predict pharmacokinetic properties and toxicity?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), solubility (LogS), and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Model ligand-enzyme complexes to assess binding stability over time.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and metabolic pathways .
Research Challenges and Methodological Considerations
- Stereochemical Purity : Chiral centers in derivatives require enantioselective synthesis (e.g., chiral HPLC) to avoid confounding bioactivity data .
- Biological Selectivity : Off-target effects (e.g., inhibition of related enzymes like β-glucosidase) must be ruled out via counter-screening .
- Crystallographic Limitations : Low-resolution data or twinned crystals may necessitate alternative techniques like cryo-EM for structural insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
